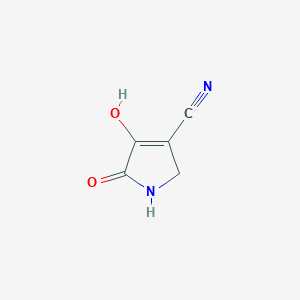
2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride” is a derivative of benzoxazine . Benzoxazine derivatives have been studied for their potential pharmaceutical applications . They are known to activate potassium channels, exhibiting antispasmodic activity, namely smooth muscle relaxant activity .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation. Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion. Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .Chemical Reactions Analysis
The chemical reactions involving benzoxazine derivatives typically involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .科学的研究の応用
Synthesis and Biological Evaluation
- Research on 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to the compound , has revealed their potential as antihypertensive agents. These compounds, synthesized for cardiovascular effects, have shown significant activity in managing arterial blood pressure and heart rate in hypertensive rats (Touzeau et al., 2003).
Synthesis Methods Development
- An innovative synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been developed. This method provides a significant advancement in the synthesis of compounds similar to the one , demonstrating the chemical versatility and potential applications in various fields (Gabriele et al., 2006).
Chemoenzymatic Asymmetric Synthesis
- The compound's analogs have been synthesized using chemoenzymatic strategies, showcasing the potential for asymmetric synthesis in pharmaceutical applications. This includes the production of Levofloxacin precursors, indicating a significant role in antibiotic synthesis (López-Iglesias et al., 2015).
Environmental Considerations in Synthesis
- Environmentally friendly synthesis methods for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, including compounds structurally related to 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride, have been developed. This highlights the importance of sustainable practices in the synthesis of such compounds (Albanese et al., 2003).
Biological Properties and Applications
- Studies have discovered that compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, closely related to the compound , exhibit a range of biological properties like phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This diversity in biological activities suggests potential agronomic and pharmaceutical applications (Macias et al., 2006).
作用機序
Mode of Action
EN300-27194382 interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition prevents the enzyme from solving the topological problems of DNA, which can lead to DNA damage and cell death .
Biochemical Pathways
The action of EN300-27194382 affects the DNA replication and transcription pathways. By inhibiting topoisomerase I, the compound disrupts the normal functioning of these pathways, leading to DNA damage and cell death .
Result of Action
The molecular and cellular effects of EN300-27194382’s action include DNA damage and cell death . These effects are a result of the compound’s inhibition of topoisomerase I, which disrupts DNA replication and transcription .
特性
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-6-5-8-7-11-9-3-1-2-4-10(9)13-8;/h1-4,8,11-12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKCOROGNHYVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride](/img/structure/B2452229.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)
![3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2452235.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)
![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2452238.png)

![4-(((8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)benzonitrile](/img/structure/B2452240.png)

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)

